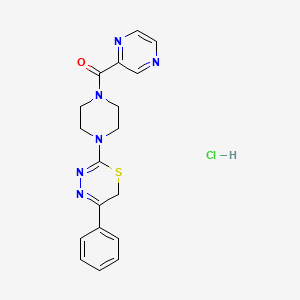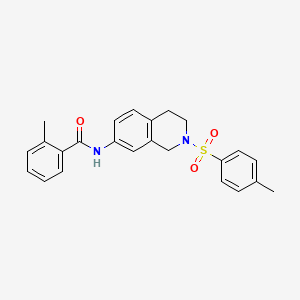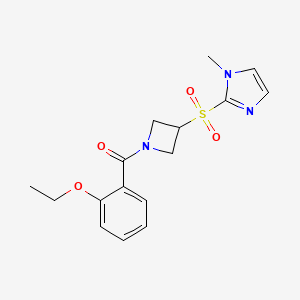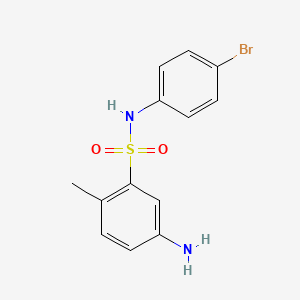
7,7-diméthyl-2,5-dioxo-1-phényl-1,2,5,6,7,8-hexahydroquinoléine-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C20H21NO4 and a molecular weight of 339.39 . It is also known as 7,7-Dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: O=C(C1=CC2=C(N(C3=CC=CC=C3)C1=O)CC©©CC2=O)OCC . This notation provides a textual representation of the compound’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 339.39 . It is recommended to be stored at a temperature between 28 C .Applications De Recherche Scientifique
- Application: Des chercheurs ont exploré le rôle des résidus d'acide sialique dans les profils isoélectriques de l'EPO urinaire recombinante et naturelle. En étudiant ces profils, ils différencient l'EPO naturelle de l'EPO recombinante. Des anticorps spécifiques reconnaissant les molécules d'asialo-érythropoïétine sont essentiels à cette analyse .
Contrôle antidopage pour l'érythropoïétine recombinante (rHuEPO)
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves the condensation of ethyl acetoacetate with 3-phenyl-4-piperidone followed by cyclization and esterification.", "Starting Materials": [ "Ethyl acetoacetate", "3-phenyl-4-piperidone", "Sodium ethoxide", "Acetic acid", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add 3-phenyl-4-piperidone to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture and heat to reflux for 4 hours.", "Step 4: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2. Extract the product with diethyl ether.", "Step 5: Wash the organic layer with sodium bicarbonate solution and water. Dry the organic layer with magnesium sulfate.", "Step 6: Concentrate the organic layer and purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Step 7: Esterify the product with ethanol and hydrochloric acid to obtain Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate." ] } | |
Numéro CAS |
62370-71-2 |
Formule moléculaire |
C20H21NO4 |
Poids moléculaire |
339.391 |
Nom IUPAC |
ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H21NO4/c1-4-25-19(24)15-10-14-16(11-20(2,3)12-17(14)22)21(18(15)23)13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3 |
Clé InChI |
GMBCSPMZOCHMBO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)N(C1=O)C3=CC=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2474318.png)
![2-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2474321.png)


![4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2474326.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2474327.png)

![1-allyl-7-ethyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2474329.png)
![1-[7a-(Pyrrolidine-1-carbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-2-chloroethanone](/img/structure/B2474330.png)


